molecular formula C10H16ClNO B3057837 (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS No. 856562-89-5

(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Cat. No.: B3057837
CAS No.: 856562-89-5
M. Wt: 201.69
InChI Key: SWFKPUQRJHGZGE-DDWIOCJRSA-N
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Description

®-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine compound with a phenyl ring substituted with an ethoxy group at the para position

Scientific Research Applications

®-1-(4-Ethoxyphenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its use. As a general rule, amines can act as bases or nucleophiles in biological systems, and the phenyl and ethoxy groups could potentially participate in pi stacking interactions or hydrogen bonding .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions. Consult the relevant Material Safety Data Sheet (MSDS) or other safety resources for specific information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of ®-1-(4-Ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Ethoxyphenyl)ethanamine hydrochloride may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The choice of method depends on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Ethoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    1-(4-Methoxyphenyl)ethanamine hydrochloride: A similar compound with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)propanamine hydrochloride: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

®-1-(4-Ethoxyphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFKPUQRJHGZGE-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704209
Record name (1R)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856562-89-5
Record name Benzenemethanamine, 4-ethoxy-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856562-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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